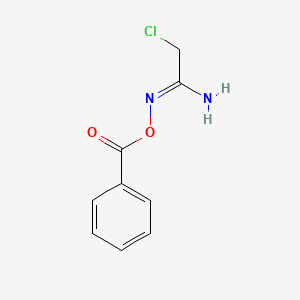

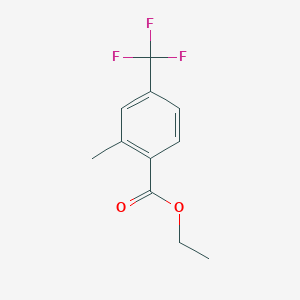

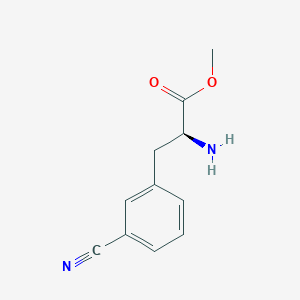

![molecular formula C24H22O4 B3119889 3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 256457-60-0](/img/structure/B3119889.png)

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the Claisen–Schmidt condensation reaction . This reaction typically occurs in an alkaline medium at room temperature . The process involves the condensation of an aromatic aldehyde with an aromatic ketone, resulting in the formation of the chalcone structure .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one”:

Anticancer Agents

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one: has shown significant potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to the suppression of cancer cell proliferation, particularly in breast, cervical, and prostate cancer cell lines .

Tubulin Polymerization Inhibitors

This compound has been evaluated for its ability to inhibit tubulin polymerization. Tubulin is a protein that forms microtubules, essential for various cellular processes, including mitosis. By inhibiting tubulin polymerization, the compound can disrupt cell division, making it a valuable tool in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding modes of this compound at the colchicine-binding site of tubulin protein. These studies help in predicting the interaction and stability of the compound with its target, providing insights into its potential efficacy and mechanism of action .

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies have been performed to evaluate the drug-like properties of this compound. These studies are crucial for understanding the pharmacokinetics and potential bioavailability of the compound, aiding in the design of more effective drug candidates .

Cytotoxicity Studies

The compound has been tested for its cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results have shown that the compound exhibits significant cytotoxic effects, making it a promising candidate for further development as an anticancer drug .

Bioactivity Studies

Bioactivity studies have been conducted to evaluate the biological effects of this compound. These studies include testing its effects on different cellular pathways and its potential to induce apoptosis (programmed cell death) in cancer cells. The findings from these studies contribute to understanding the compound’s therapeutic potential .

PASS Prediction Studies

PASS (Prediction of Activity Spectra for Substances) prediction studies have been utilized to predict the biological activity spectrum of this compound. These computational studies help in identifying potential therapeutic applications and guiding further experimental research .

Wirkmechanismus

Target of Action

The primary target of the compound “3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

The compound interacts with EGFR by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of the receptor, blocking the signal transduction cascade that leads to DNA synthesis and cell proliferation. As a result, the compound can effectively inhibit the growth and proliferation of cancer cells that overexpress EGFR .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive and resistant cancer cells . It inhibits the downstream pathways of EGFR, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are involved in cell survival, proliferation, angiogenesis, and other processes that contribute to the growth and progression of cancer.

Result of Action

The compound exhibits potent antiproliferative activities against human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa . It has been observed that the compound induces apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy .

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-26-21-13-14-22(24(16-21)27-2)23(25)15-10-18-8-11-20(12-9-18)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGONKLASQBMSBA-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

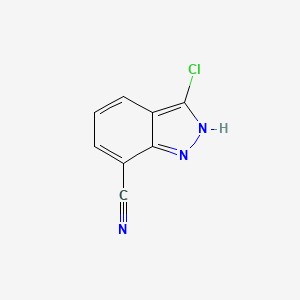

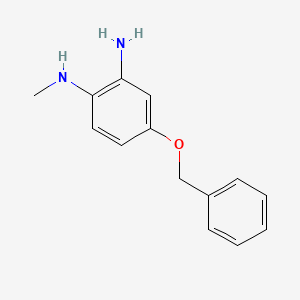

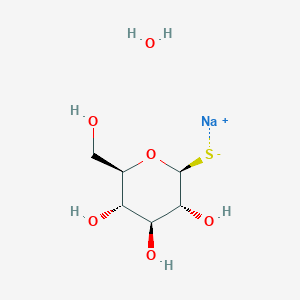

![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)